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molecular formula C11H10ClNO4 B8277787 5-(5-Chloro-2-ethoxyphenyl)oxazolidine-2,4-dione

5-(5-Chloro-2-ethoxyphenyl)oxazolidine-2,4-dione

Cat. No. B8277787
M. Wt: 255.65 g/mol
InChI Key: YORLWDGQTRSTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04399296

Procedure details

By the procedure of Example 54, but using only 2.3 equivalents of triethylamine, ethyl 1-(5-chloro-2-ethoxyphenyl)-1-hydroxymethanecarboximidate (8.0 g., 0.029 mole) in 300 ml. of tetrahydrofuran was reacted with phosgene. After stirring for 2 hours at room temperature, isolation was also according to Example 54, substituting chloroform for ethyl acetate, resulting in toluene recrystallized 5-(5-chloro-2-ethoxyphenyl)oxazolidine-2,4-dione (2.7 g., m.p. 197°-199° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[Cl:8][C:9]1[CH:10]=[CH:11][C:12]([O:22][CH2:23][CH3:24])=[C:13]([CH:15]([OH:21])[C:16](=[NH:20])[O:17]CC)[CH:14]=1.[O:25]1CCC[CH2:26]1.C(Cl)(Cl)=O>C1(C)C=CC=CC=1.C(OCC)(=O)C>[Cl:8][C:9]1[CH:10]=[CH:11][C:12]([O:22][CH2:23][CH3:24])=[C:13]([CH:15]2[O:21][C:26](=[O:25])[NH:17][C:16]2=[O:20])[CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C(C(OCC)=N)O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recrystallized 5-(5-chloro-2-ethoxyphenyl)oxazolidine-2,4-dione (2.7 g., m.p. 197°-199° C.)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC=1C=CC(=C(C1)C1C(NC(O1)=O)=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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